![molecular formula C10H16ClNO B3026051 4-[2-(Methylamino)propyl]-phenol, monohydrochloride CAS No. 877-86-1](/img/structure/B3026051.png)
4-[2-(Methylamino)propyl]-phenol, monohydrochloride
Overview
Description
“4-[2-(Methylamino)propyl]-phenol, monohydrochloride” is an analytical reference standard categorized as an amphetamine . It is a metabolite of methamphetamine . This compound is supplied as a crystalline solid and is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15NO • HCl . The molecular weight is 201.7 . The InChI key is SAHBITMBCTXQOR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a crystalline solid . The maximum wavelength (λmax) in UV/Vis spectroscopy is 226 nm .Scientific Research Applications
Anticancer Activity
The synthesis and characterization of compounds related to 4-[2-(Methylamino)propyl]-phenol, monohydrochloride have been studied for their potential in anticancer activity. Specifically, Schiff bases derived from similar compounds have shown cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Uddin et al., 2020).
Chemical Synthesis and Characterization
The compound and its derivatives have been extensively studied for their chemical synthesis and properties. This includes studies on their crystallographic and spectroscopic characteristics, providing valuable insights into their molecular structure and potential applications in various fields (Demirtaş et al., 2018).
Antibacterial Properties
Research has indicated that derivatives of this compound possess significant antibacterial properties. These compounds have been tested against various human pathogens, showing considerable inhibition, which underscores their potential as antibacterial agents (Halve et al., 2009).
Drug-DNA Interaction
Investigations into drug-DNA interactions have been conducted using compounds related to this compound. These studies offer insights into the mechanisms by which these compounds might interact with DNA, potentially leading to applications in drug development and molecular biology (Uddin et al., 2020).
Potential in Polymer Science
There has been research into the use of similar compounds in the synthesis of polymers. These studies explore the properties and applications of these polymers in various industrial and scientific contexts (Yang & Lin, 1994).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[2-(methylamino)propyl]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSKAFWNZDJCNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877-86-1 | |
Record name | Pholedrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHOLEDRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5PL3LUP2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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